Cas no 83699-51-8 (3,4'-Cibromobenzophenone)

3,4'-Cibromobenzophenone structure
3,4'-Cibromobenzophenone structure
Nombre del producto:3,4'-Cibromobenzophenone
Número CAS:83699-51-8
MF:C13H8Br2O
Megavatios:340.010022163391
CID:877155
PubChem ID:15093031

3,4'-Cibromobenzophenone Propiedades químicas y físicas

Nombre e identificación

    • (3-bromophenyl)-(4-bromophenyl)methanone
    • 3,4'-Cibromobenzophenone
    • 3,4'-dibroMobenzophenone
    • (3-bromophenyl)(4-bromophenyl)-methanone
    • (3-Brom-phenyl)-(4-brom-phenyl)-keton
    • 3,4'-Dibrom-benzophenon
    • (3-Bromophenyl)(4-bromophenyl)methanone (ACI)
    • 3,4′-Dibromobenzophenone
    • MDL: MFCD00672016
    • Renchi: 1S/C13H8Br2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H
    • Clave inchi: ZHJZMUSEZIVLML-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=C(Br)C=CC=1)C1C=CC(Br)=CC=1

Atributos calculados

  • Calidad precisa: 337.89400
  • Masa isotópica única: 337.89419g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 2
  • Complejidad: 246
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 17.1Ų
  • Xlogp3: 4.6

Propiedades experimentales

  • PSA: 17.07000
  • Logp: 4.44260

3,4'-Cibromobenzophenone Información de Seguridad

3,4'-Cibromobenzophenone Datos Aduaneros

  • Código HS:2914700090
  • Datos Aduaneros:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

3,4'-Cibromobenzophenone PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
C082260-250mg
3,4'-Cibromobenzophenone
83699-51-8
250mg
$ 110.00 2022-06-06
Fluorochem
201470-2g
3,4'-dibromobenzophenone
83699-51-8 97%
2g
£412.00 2022-03-01
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC12852-25g
(3-bromophenyl)(4-bromophenyl)methanone
83699-51-8 95%
25g
$2500 2023-09-07
A2B Chem LLC
AC30538-500mg
3,4'-Dibromobenzophenone
83699-51-8 97%
500mg
$221.00 2024-04-19
TRC
C082260-500mg
3,4'-Cibromobenzophenone
83699-51-8
500mg
$ 185.00 2022-06-06
A2B Chem LLC
AC30538-1g
3,4'-Dibromobenzophenone
83699-51-8 97%
1g
$295.00 2024-04-19
A2B Chem LLC
AC30538-5g
3,4'-Dibromobenzophenone
83699-51-8 97%
5g
$967.00 2024-04-19
Crysdot LLC
CD12026664-5g
3,4'-Dibromobenzophenone
83699-51-8 95+%
5g
$345 2024-07-24
Fluorochem
201470-1g
3,4'-dibromobenzophenone
83699-51-8 97%
1g
£270.00 2022-03-01
Fluorochem
201470-5g
3,4'-dibromobenzophenone
83699-51-8 97%
5g
£838.00 2022-03-01

3,4'-Cibromobenzophenone Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C
1.2 Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 3 - 4 h, rt
1.3 Solvents: Water ;  rt
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  rt; 30 min, rt; 30 min, rt; 1 - 2 h, reflux; reflux → 0 °C
2.2 Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 3 - 6 h, rt
Referencia
Design, synthesis, and biological evaluation of potent thiosemicarbazone based cathepsin L inhibitors
Kishore Kumar, G. D.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1415-1419

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  3 h, -20 °C
2.1 Solvents: Tetrahydrofuran ;  30 min, -20 °C; 2 h, -20 °C → rt
2.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  rt
Referencia
Kinetically Controlled, Highly Chemoselective Acylation of Functionalized Grignard Reagents with Amides by N-C Cleavage
Li, Guangchen; et al, Chemistry - A European Journal, 2020, 26(3), 611-615

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  3 h, -20 °C
1.2 Solvents: Toluene ;  3 h, 23 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides
Li, Guangchen; et al, Organic & Biomolecular Chemistry, 2020, 18(20), 3827-3831

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  30 min, -20 °C; 2 h, -20 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  rt
Referencia
Kinetically Controlled, Highly Chemoselective Acylation of Functionalized Grignard Reagents with Amides by N-C Cleavage
Li, Guangchen; et al, Chemistry - A European Journal, 2020, 26(3), 611-615

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  3 h, -20 °C
1.2 Solvents: Toluene ;  3 h, 23 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides
Li, Guangchen; et al, Organic & Biomolecular Chemistry, 2020, 18(20), 3827-3831

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  rt; 30 min, rt; 30 min, rt; 1 - 2 h, reflux; reflux → 0 °C
1.2 Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 3 - 6 h, rt
Referencia
Design, synthesis, and biological evaluation of potent thiosemicarbazone based cathepsin L inhibitors
Kishore Kumar, G. D.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1415-1419

Métodos de producción 7

Condiciones de reacción
1.1 -
2.1 Solvents: Tetrahydrofuran ;  30 min, -20 °C; 2 h, -20 °C → rt
2.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  rt
Referencia
Kinetically Controlled, Highly Chemoselective Acylation of Functionalized Grignard Reagents with Amides by N-C Cleavage
Li, Guangchen; et al, Chemistry - A European Journal, 2020, 26(3), 611-615

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Ferrous sulfate
Referencia
Fragmentation of substituted acetophenones and halobenzophenone ketyls. Calibration of a mechanistic probe
Tanner, Dennis D.; et al, Journal of the American Chemical Society, 1991, 113(21), 8074-81

3,4'-Cibromobenzophenone Raw materials

3,4'-Cibromobenzophenone Preparation Products

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